molecular formula C12H15Cl2NO2 B3835447 2-(2,4-dichlorophenoxy)-N,N-diethylacetamide

2-(2,4-dichlorophenoxy)-N,N-diethylacetamide

Cat. No.: B3835447
M. Wt: 276.16 g/mol
InChI Key: FREMTMBBTAIGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N,N-diethylacetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid, followed by the addition of diethylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetamides .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.

    Biology: The compound is studied for its effects on plant growth and development, as well as its interactions with soil microorganisms.

    Medicine: Research is ongoing into its potential effects on human health, particularly its role as an endocrine disruptor.

    Industry: It is used in the formulation of herbicides and other agricultural chemicals .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N,N-diethylacetamide involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the plant and transported to the meristematic regions, where it disrupts normal cell division and elongation processes. This results in abnormal growth patterns, such as stem twisting and leaf curling, ultimately causing the plant to die .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)-N,N-diethylacetamide is unique due to its specific combination of dichlorophenoxy and diethylacetamide groups, which confer distinct chemical and biological properties. Its specific mode of action as a synthetic auxin and its effectiveness in controlling a wide range of broadleaf weeds make it a valuable tool in agricultural practices .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO2/c1-3-15(4-2)12(16)8-17-11-6-5-9(13)7-10(11)14/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREMTMBBTAIGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N,N-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N,N-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N,N-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N,N-diethylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N,N-diethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.